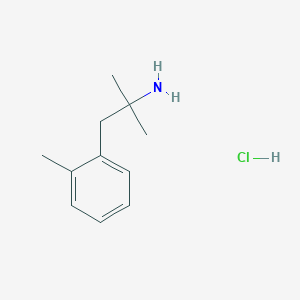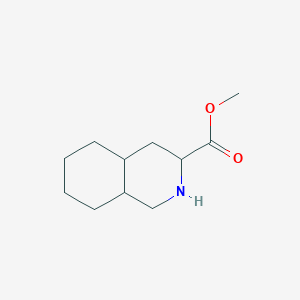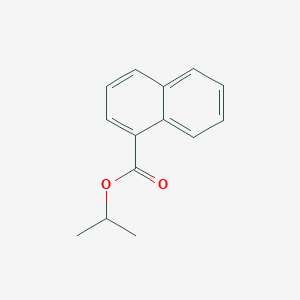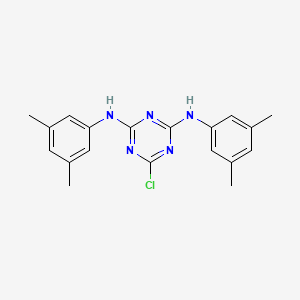
6-chloro-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine
説明
6-Chloro-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine, commonly referred to as C-DMTPD, is an organic compound that has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects. C-DMTPD is an important molecule, as it can be used to explore the structure and properties of other molecules.
科学的研究の応用
Microwave-Assisted Synthesis in Supramolecular Chemistry
One study illustrates the microwave-assisted synthesis of pyrazolyl bistriazines, showcasing its utility in the creation of supramolecular assemblies. These compounds, derived from reactions involving triazines, demonstrate promising applications in supramolecular chemistry, particularly due to their hydrogen bond formation capabilities and metal complexation properties. This approach facilitates the efficient preparation of supramolecular polymers with notable fluorescence characteristics (Moral et al., 2010).
Polyamides Incorporating s-Triazine and Fluorene Groups
Another research focus is on the synthesis and characterization of polyamides containing s-triazine rings and fluorene cardo groups. These materials were developed through interfacial polycondensation and demonstrated remarkable solubility in polar solvents, alongside the ability to form transparent, flexible films. Their thermal stability analysis revealed no significant weight loss below 360°C, indicating their potential in high-performance material applications (Sagar et al., 2001).
Hydrogen-Bonded Complexes Study
Research on hydrogen-bonded complexes involving diaminopyridines and diaminotriazines has shown an opposite effect of acylation on complex stabilities. This study highlights the intricate balance of molecular interactions in the design of complex molecular assemblies, which could inform the development of novel materials and pharmaceuticals (Beijer et al., 1996).
Antimalarial Activity Exploration
While specifically requested to exclude drug use and dosage information, it's noteworthy that research has been conducted on the antimalarial activity of triazine derivatives, underscoring the compound's relevance in medicinal chemistry. Such studies contribute to understanding the broader applications and potential therapeutic uses of triazine compounds (Werbel et al., 1987).
Aromatic Polyamides with s-Triazine Rings
Further investigations into aromatic polyamides containing s-triazine rings in the main chain have showcased their synthesis and characterization. These materials exhibit good solubility in polar solvents and high thermal stability, making them suitable for various advanced material applications (Sagar et al., 1997).
特性
IUPAC Name |
6-chloro-2-N,4-N-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c1-11-5-12(2)8-15(7-11)21-18-23-17(20)24-19(25-18)22-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3,(H2,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVYCSWVNRFCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=CC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1634299.png)
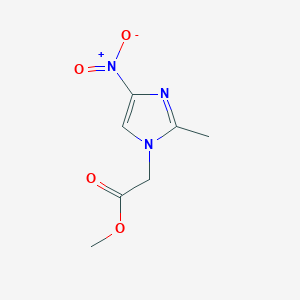

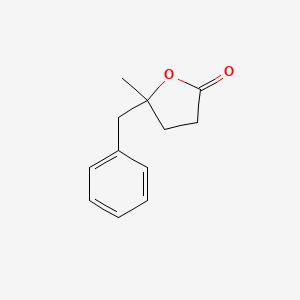

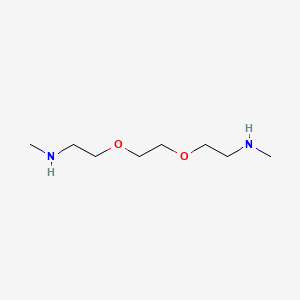
![3-Buten-2-one,4-[4-(dimethylamino)phenyl]-, (3E)-](/img/structure/B1634331.png)
